molecular formula C8H15NO B2538063 (4-Ethenylpiperidin-4-yl)methanol CAS No. 2411269-58-2

(4-Ethenylpiperidin-4-yl)methanol

Cat. No. B2538063
CAS RN: 2411269-58-2
M. Wt: 141.214
InChI Key: DLFHACIOKIMGPK-UHFFFAOYSA-N
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Description

“(4-Ethenylpiperidin-4-yl)methanol” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been extensively studied . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is a vital fundament in the production of drugs .

Scientific Research Applications

Catalysis and Methanol Conversion

  • Methanol to Hydrocarbons Conversion: Research demonstrates the use of (4-Ethenylpiperidin-4-yl)methanol derivatives in the catalytic conversion of methanol into hydrocarbons, specifically focusing on the mechanistic separation of ethene formation from the formation of higher alkenes over zeolite H-ZSM-5. This insight is crucial for understanding and controlling ethene/propene selectivity in methanol-to-alkenes catalysis (Svelle et al., 2006).

Material Science

  • Electro-Optic Materials: A study highlights the synthesis and application of a derivative of this compound in developing electro-optic materials. The research focuses on pyrrole-based donor-acceptor chromophores for their potential use in nonlinear optical/electro-optic applications, showcasing the versatility of this chemical in material science (Facchetti et al., 2003).

Synthetic Organic Chemistry

  • Synthesis of Functionalized Polystyrene Resin

    An improved synthesis of a (4-ethenylphenyl)diphenyl methanol derivative is detailed for its application in preparing trityl functionalized polystyrene resin containing a tetrahydrofuran-derived cross-linker. This supports its use in solid-phase organic synthesis, highlighting the chemical's role in facilitating complex synthetic procedures (Manzotti et al., 2000).

  • Biocatalysis in Drug Synthesis

    Another study outlines the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This approach represents a green, economic, and efficient method for synthesizing this compound, showcasing the potential of biocatalysis in drug synthesis and the broader applications of this compound derivatives (Chen et al., 2021).

Future Directions

The future directions in the field of piperidine derivatives include the development of new catalysts for the transformation of methane to methanol . These new catalysts typically involve the use of a highly porous supporting material such as zeolite, or more recently, metal-organic frameworks (MOFs) and graphene, and metallic nanoparticles or a combination of different types of nanoparticles that are the core of the catalytic process .

properties

IUPAC Name

(4-ethenylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(7-10)3-5-9-6-4-8/h2,9-10H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFHACIOKIMGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCNCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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